6-(4-Chlorophenoxy)-N-(cyanomethyl)pyridine-2-carboxamide
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Overview
Description
6-(4-Chlorophenoxy)-N-(cyanomethyl)pyridine-2-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a chlorophenoxy group attached to the pyridine ring, along with a cyanomethyl group and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenoxy)-N-(cyanomethyl)pyridine-2-carboxamide typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with a suitable halogenating agent to form 4-chlorophenoxy halide.
Coupling with Pyridine Derivative: The chlorophenoxy halide is then coupled with a pyridine derivative under basic conditions to form the desired pyridine intermediate.
Introduction of the Cyanomethyl Group: The pyridine intermediate is then reacted with a cyanomethylating agent, such as cyanomethyl chloride, under appropriate conditions to introduce the cyanomethyl group.
Formation of the Carboxamide Group: Finally, the cyanomethylated pyridine intermediate is reacted with an amine or ammonia to form the carboxamide group, yielding the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenoxy)-N-(cyanomethyl)pyridine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to reduce the carboxamide group to an amine.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Aminated derivatives of the carboxamide group.
Substitution: Substituted derivatives of the chlorophenoxy group.
Scientific Research Applications
6-(4-Chlorophenoxy)-N-(cyanomethyl)pyridine-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenoxy)-N-(cyanomethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-(4-Bromophenoxy)-N-(cyanomethyl)pyridine-2-carboxamide: Similar structure with a bromine atom instead of chlorine.
6-(4-Methylphenoxy)-N-(cyanomethyl)pyridine-2-carboxamide: Similar structure with a methyl group instead of chlorine.
6-(4-Fluorophenoxy)-N-(cyanomethyl)pyridine-2-carboxamide: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
6-(4-Chlorophenoxy)-N-(cyanomethyl)pyridine-2-carboxamide is unique due to the presence of the chlorophenoxy group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it distinct from its analogs with different substituents.
Properties
IUPAC Name |
6-(4-chlorophenoxy)-N-(cyanomethyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2/c15-10-4-6-11(7-5-10)20-13-3-1-2-12(18-13)14(19)17-9-8-16/h1-7H,9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHODWOMXSMQWTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OC2=CC=C(C=C2)Cl)C(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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